BenchChemオンラインストアへようこそ!

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide

Angiogenesis inhibition Endothelial cell proliferation Scaffold selectivity

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide (CAS 681162-32-3) is a synthetic heterocyclic compound belonging to the chromeno[4,3-d]thiazole class, characterized by a tricyclic chromene-thiazole fused core linked via an acetamide bridge to a 2,4-dichlorophenoxy moiety. The molecular formula is C18H12Cl2N2O3S with a molecular weight of 407.27 g/mol.

Molecular Formula C18H12Cl2N2O3S
Molecular Weight 407.27
CAS No. 681162-32-3
Cat. No. B2709556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide
CAS681162-32-3
Molecular FormulaC18H12Cl2N2O3S
Molecular Weight407.27
Structural Identifiers
SMILESC1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)COC4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C18H12Cl2N2O3S/c19-10-5-6-14(12(20)7-10)25-9-16(23)21-18-22-17-11-3-1-2-4-13(11)24-8-15(17)26-18/h1-7H,8-9H2,(H,21,22,23)
InChIKeyQRQIIMWFCOIPRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4H-Chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide (CAS 681162-32-3): Compound Class, Scaffold Context, and Procurement Rationale


N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide (CAS 681162-32-3) is a synthetic heterocyclic compound belonging to the chromeno[4,3-d]thiazole class, characterized by a tricyclic chromene-thiazole fused core linked via an acetamide bridge to a 2,4-dichlorophenoxy moiety [1]. The molecular formula is C18H12Cl2N2O3S with a molecular weight of 407.27 g/mol [2]. This compound is structurally related to a series of thiazoles substituted on chromene scaffolds that have demonstrated antimicrobial and antitumor activities in peer-reviewed studies [3]. Critically, the chromeno[4,3-d]thiazole scaffold (O-containing B-ring) is pharmacologically distinct from the thiochromeno[4,3-d]thiazole scaffold (S-containing B-ring), as established by direct comparative structure-activity relationship (SAR) data in angiogenesis assays [1].

Why In-Class Chromeno-Thiazole Analogs Cannot Be Interchanged with CAS 681162-32-3: Scaffold and Substituent Determinants of Biological Selectivity


Chromeno[4,3-d]thiazole derivatives are not functionally interchangeable due to two orthogonal determinants of biological activity. First, the identity of the B-ring heteroatom decisively controls target engagement: published SAR data demonstrate that chromenothiazoles (O-containing, compounds 26–29) are uniformly inactive as HUVEC proliferation inhibitors (IC50 >10 μM), whereas their thiochromenothiazole counterparts (S-containing, compounds 30–31) achieve IC50 values of approximately 2 μM in the same assay system [1]. Second, the nature and substitution pattern of the phenoxyacetamide side chain modulate lipophilicity, hydrogen-bonding capacity, and halogen-bonding potential—parameters that govern membrane permeability, metabolic stability, and target-binding complementarity [2]. The 2,4-dichloro configuration on the phenoxy ring introduces an ortho-chloro substituent absent in the closest commercially available analog, 2-(4-chlorophenoxy)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide (CAS 681162-26-5), producing a ΔMW of +34.45 g/mol and an estimated ΔcLogP of approximately +0.7 to +0.9 log units [3]. These physicochemical differences preclude casual substitution in any assay where lipophilicity-driven promiscuity, membrane partitioning, or halogen-dependent binding interactions are relevant variables.

Quantitative Differentiation Evidence for CAS 681162-32-3: Head-to-Head Scaffold, Substituent, and Physicochemical Comparisons


Chromeno[4,3-d]thiazole (O) vs. Thiochromeno[4,3-d]thiazole (S) Scaffold: Direct HUVEC Antiproliferative Activity Comparison

In a direct intra-study head-to-head comparison, chromenothiazole derivatives (compounds 26–29, O-containing B-ring) were uniformly inactive against human umbilical vein endothelial cell (HUVEC) proliferation, with all IC50 values exceeding 10 μM. In contrast, the structurally superimposable thiochromenothiazole derivatives (compounds 30 and 31, S-containing B-ring) inhibited HUVEC proliferation with IC50 values of 1.9 ± 0.3 μM and 2.0 ± 0.3 μM, respectively [1]. This demonstrates that the chromeno[4,3-d]thiazole scaffold of CAS 681162-32-3 confers a distinct pharmacological profile—specifically, a loss of antiangiogenic activity relative to the thiochromeno series—that is an experimentally validated selection criterion when angiogenesis is or is not the intended target pathway [1].

Angiogenesis inhibition Endothelial cell proliferation Scaffold selectivity HUVEC assay

2,4-Dichlorophenoxy vs. 4-Chlorophenoxy Substituent: Physicochemical Differentiation for ADME and Binding Optimization

CAS 681162-32-3 (2,4-dichlorophenoxy substituent, MW 407.27, C18H12Cl2N2O3S) differs from its closest commercially listed analog, 2-(4-chlorophenoxy)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide (CAS 681162-26-5, MW 372.82, C18H13ClN2O3S), by the presence of an additional ortho-chloro substituent [1]. Based on the well-established Hansch π-value for aromatic chlorine (π ≈ +0.71 per substituent), the estimated cLogP of the 2,4-dichloro analog is approximately 0.7–0.9 log units higher than the mono-chloro comparator [1]. The ortho-chloro also introduces a halogen-bond donor site (C–Cl···X interaction potential) that is geometrically and electronically distinct from the para-only substitution pattern, potentially altering target-binding pose and affinity in enzyme inhibition or receptor modulation contexts where halogen bonding contributes to ligand recognition [2].

Lipophilicity modulation Halogen bonding ADME optimization Structure-property relationships

Class-Level Antitumor Activity of Chromene-Thiazole Hybrids: Quantitative Benchmarking Against Doxorubicin in HCT116 Colorectal Carcinoma

In a class-level study of thiazoles substituted on the chromene scaffold (Elnaggar et al., 2019), all tested compounds exhibited significant cytotoxic activities comparable to that of the reference drug Doxorubicin against the HCT116 colorectal carcinoma human cell line in an MTT assay [1]. While CAS 681162-32-3 was not among the specific compounds synthesized and tested in this study, the structural homology—shared chromene-thiazole core with acetamide-linked aromatic substituents—places the target compound within this activity class. The study reported that several chromene-thiazole hybrids demonstrated 'excellent activity' against Candida albicans compared with Ciprofloxacin and Nystatin as reference drugs, establishing quantitative benchmarks for class-level antimicrobial performance [1]. Note: no direct IC50 or MIC data exist for CAS 681162-32-3 itself; this evidence must be considered class-level inference only.

Antitumor activity Colorectal carcinoma MTT assay Chromene-thiazole hybrids

2,4-Dichlorophenoxy vs. Alkyl/Aryl Substituents on the Acetamide Side Chain: Differential Electronic and Steric Effects on Target Engagement

Within the chromeno[4,3-d]thiazol-2-yl acetamide chemotype, the 2,4-dichlorophenoxy substituent of CAS 681162-32-3 represents an electron-withdrawing, lipophilic aryloxy motif that contrasts with the electron-donating 4-ethoxyphenyl substituent found in N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide and the branched alkyl character of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide [1]. The dichlorophenoxy group introduces a combination of inductive electron withdrawal (Hammett σm ≈ +0.37, σp ≈ +0.23 for Cl) and resonance donation that is absent from alkyl-substituted phenyl analogs. This electronic profile may differentially modulate the acidity of the acetamide N–H, the conformational preference of the side chain, and the complementarity to hydrophobic enzyme pockets or receptor sites. No direct comparative bioactivity data exist for these specific analogs; this evidence is provided as a structural SAR framework to guide rational analog selection [1].

Substituent electronic effects SAR Ligand efficiency Chromene-thiazole

Evidence-Backed Application Scenarios for CAS 681162-32-3: Where Structural Differentiation Drives Research Value


Antimicrobial and Antitumor Screening Campaigns Leveraging the Chromene-Thiazole Scaffold Class

CAS 681162-32-3 is most appropriately deployed as a candidate in antimicrobial and antitumor screening panels grounded in the established class-level activity of chromene-thiazole hybrids [1]. The Elnaggar 2019 study demonstrated that structurally related chromene-substituted thiazoles exhibit cytotoxic activity comparable to Doxorubicin against HCT116 colorectal carcinoma cells and antimicrobial activity against Candida albicans benchmarked against Ciprofloxacin and Nystatin [1]. The 2,4-dichlorophenoxy substituent may confer differentiated activity relative to the mono-chloro analog (CAS 681162-26-5) via enhanced lipophilicity and additional halogen-bonding capacity [2]. Researchers should include both the dichloro and monochloro analogs in parallel screening to empirically establish whether the ortho-chloro substitution confers a measurable potency or selectivity advantage.

Selectivity Profiling Against Angiogenesis-Undependent Targets (Negative Selection Based on Scaffold SAR)

Published SAR data demonstrate that chromenothiazole derivatives (O-containing B-ring) are inactive as inhibitors of HUVEC proliferation (IC50 >10 μM), while thiochromenothiazole analogs (S-containing) are active (IC50 ~2 μM) [3]. This scaffold-dependent selectivity has a practical procurement implication: CAS 681162-32-3, with its chromeno (O) scaffold, is predicted to lack antiangiogenic activity and should not be purchased for angiogenesis-targeted screening. Conversely, this property makes it a valuable tool for selectivity profiling—researchers seeking chromene-thiazole bioactivity without confounding antiangiogenic effects can select CAS 681162-32-3 over thiochromeno analogs, reducing the risk of HUVEC-related false positives in phenotypic screens [3].

Halogen-Bonding and Lipophilicity-Driven Structure-Activity Relationship Studies

The 2,4-dichlorophenoxy moiety of CAS 681162-32-3 provides two geometrically distinct aromatic chlorine atoms capable of engaging in halogen-bonding interactions (C–Cl···X) with protein backbone carbonyls, π-systems, or Lewis-basic side chains [4]. In systematic SAR campaigns, CAS 681162-32-3 can serve as the dihalogenated probe compound, to be compared head-to-head against the 4-chloro mono-halogenated analog (CAS 681162-26-5) and the non-halogenated phenoxyacetamide baseline. The ΔcLogP of ~0.7–0.9 units between the dichloro and monochloro analogs [2] also enables experimental dissection of lipophilicity-driven potency contributions from specific halogen-bonding effects, an approach relevant to lead optimization in medicinal chemistry programs where minimizing logP while retaining potency is a key objective.

Computational Chemistry and Molecular Docking Studies Using the Chromeno-Thiazole Pharmacophore

The chromeno[4,3-d]thiazole core represents a rigid, planar tricyclic pharmacophore amenable to computational docking and molecular dynamics simulations. CAS 681162-32-3 is suitable as a computational probe for virtual screening against targets where chromene or thiazole-containing ligands have shown activity, including kinase ATP-binding pockets and protein-protein interaction interfaces [1]. Recent computational studies on chromene-thiazole derivatives as SARS-CoV-2 Mpro inhibitors demonstrated docking affinity scores supporting this scaffold's potential for structure-based drug design [5]. The 2,4-dichlorophenoxy side chain can be parametrized for halogen-bonding terms in docking scoring functions, enabling computational prediction of binding poses that can be experimentally validated through procurement and testing of the physical compound.

Quote Request

Request a Quote for N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.